REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:9][C:10]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)=[NH:11])[CH:6]=[CH:7][CH:8]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].C1(C)C=CC(C#N)=CC=1.C[O:39][C:40]1C=C(C=[CH:45][CH:46]=1)N.[O:47]1CCCC1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]2[CH:45]=[C:46]([C:40]([OH:39])=[O:47])[N:11]=[C:10]2[C:12]2[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
N-(3-Methoxyphenyl)-4-methylbenzenecarboxamidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)NC(=N)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C#N)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(N)C=CC1
|
Name
|
ice water
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)N1C(=NC(=C1)C(=O)O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |